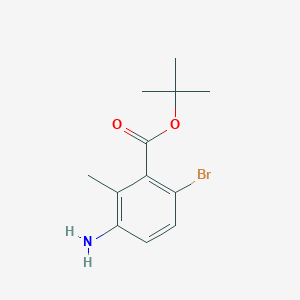

![molecular formula C19H15N5O2 B2393167 2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-62-7](/img/structure/B2393167.png)

2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

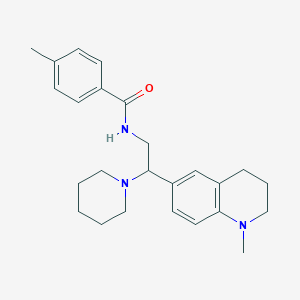

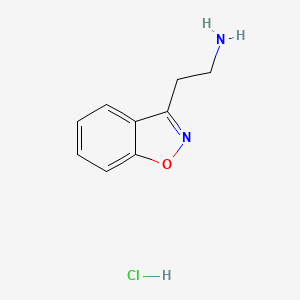

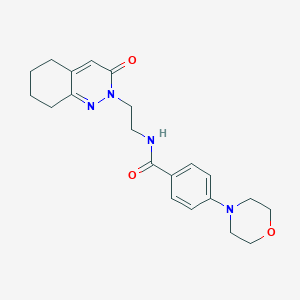

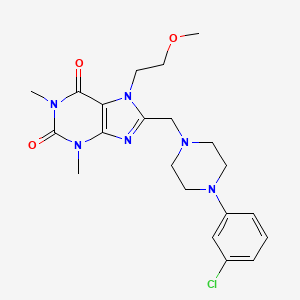

Imidazole derivatives, such as the ones , have been found to possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . For instance, some indazole-based pyrido[1,2-a]benzimidazoles have shown considerable antibacterial activity .

Anticancer Drugs Discovery

Some imidazole-based microtubule-targeting agents have been identified as potential candidates for anticancer drugs discovery . Another study reported the discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has been highlighted due to the preponderance of applications to which this important heterocycle is being deployed .

Solar Cells and Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are utilized in the development of functional materials .

Catalysis

Imidazoles are being used in catalysis .

Metal-Organic Frameworks (MOFs)

Imidazole-based MOFs have been synthesized and characterized for their potential applications . For example, one study presented three novel MOFs obtained from the 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker .

Proton Conductive Materials

Some imidazole multicarboxylate-based MOFs have been studied for their potential as proton conductive materials .

Wirkmechanismus

Target of Action

Based on the structural similarity to other benzimidazole derivatives, it is plausible that it may interact with enzymes such as poly adp-ribose polymerases (parp)-1 . PARP-1 plays a crucial role in DNA repair and genomic stability .

Mode of Action

It is hypothesized that the compound may inhibit the activity of its target enzymes, such as parp-1 . This inhibition could lead to an accumulation of DNA damage in cancer cells, leading to cell death .

Biochemical Pathways

The compound likely affects the DNA repair pathway due to its potential inhibition of PARP-1 . This could lead to an accumulation of DNA damage, particularly in rapidly dividing cells such as cancer cells. The downstream effects of this could include cell cycle arrest and apoptosis .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Like other benzimidazole derivatives, it is expected to have good oral bioavailability and stability

Result of Action

The molecular and cellular effects of the compound’s action are likely to include an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells . This could potentially lead to a reduction in tumor growth and size .

Eigenschaften

IUPAC Name |

5-(3H-benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18(12-4-5-15-16(9-12)21-11-20-15)23-8-6-14-13(10-23)19(26)24-7-2-1-3-17(24)22-14/h1-5,7,9,11H,6,8,10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWODSQQJDLFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)

![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)

![Spiro[3.3]heptan-2-ylmethanethiol](/img/structure/B2393094.png)

![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)